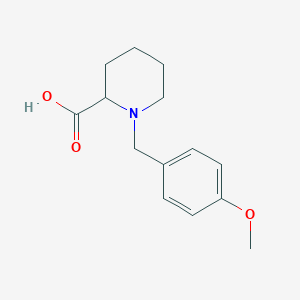

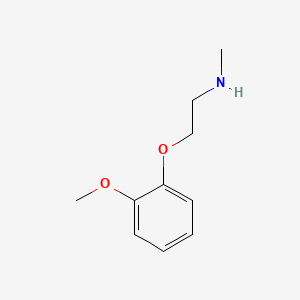

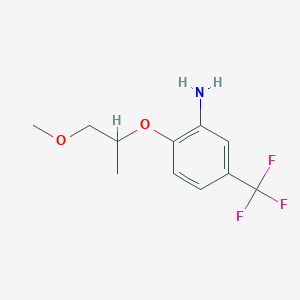

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their applications in medicinal chemistry due to their presence in various biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the Lewis acid-directed cyclocondensation of piperidone enol ethers with quinoneimines leads to the formation of oxygen-substituted tetrahydrocarbolines and carbolines, which are structurally related to piperidine derivatives . Another method involves the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which are tested for their inhibitory activity toward enzymes, indicating the potential for creating biologically active piperidine derivatives . Additionally, a new simple synthesis method of 1-benzenemethyl piperidine-4-carboxylic acid has been reported, which involves N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, demonstrating a pathway that could potentially be adapted for the synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid .

Molecular Structure Analysis

The molecular and vibrational structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid has been characterized by FT-IR, FT-Raman, NMR, and UV spectroscopy, providing insights into the molecular structure and stability of such compounds . The crystal structure of related compounds, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined using X-ray crystallography, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. The reactivity of 2,4-piperidinedione-3-carboxylic acid derivatives has been studied, revealing their potential as synthetic intermediates in the preparation of natural products and compounds with pharmacological interest . The acid-mediated amido cyclization reaction is another example of a chemical reaction involving piperidine derivatives, which is used in the synthesis of dihydroxypiperidines and is influenced by allylic strain .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the piperidine ring can affect the compound's reactivity, solubility, and biological activity. The Schiff base piperidine derivatives and their metal complexes have been synthesized and characterized, showing potential catalytic applications in cross-coupling reactions . The study of these properties is essential for the development of new pharmaceuticals and materials based on piperidine chemistry.

Applications De Recherche Scientifique

Kinetic and Thermodynamic Acidities

A study investigated the acidity constants and kinetic data of substituted nitroethylenes, providing insights into their kinetic and thermodynamic acidities. This research is relevant for understanding the chemical behavior of similar compounds in various solvent conditions, which can be critical for synthetic applications and reactivity studies (Bernasconi, Ali, & Gunter, 2003).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis of new pyridine derivatives and their antimicrobial activity. This research indicates the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of piperidine derivatives in medicinal chemistry (Patel, Agravat, & Shaikh, 2011).

Oxindole Synthesis via Palladium-catalyzed CH Functionalization

Research on oxindole synthesis via palladium-catalyzed CH functionalization demonstrated the utility of piperidine derivatives in the synthesis of complex organic molecules. This study is significant for understanding the role of such compounds in facilitating challenging chemical transformations, which are of great interest in the synthesis of pharmaceuticals and natural products (Magano, Kiser, Shine, & Chen, 2014).

Asymmetric Synthesis and Further Elaboration

Research on the asymmetric synthesis and further elaboration of piperidine derivatives from serine showcased the methodologies for synthesizing optically pure piperidines. Such studies are crucial for the development of chiral amines, which are valuable building blocks in the synthesis of bioactive compounds and pharmaceuticals (Acharya & Clive, 2010).

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKOUIFYHWLPHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407712 |

Source

|

| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

CAS RN |

775271-42-6 |

Source

|

| Record name | 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1309713.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)